
Galanthamine hydrochloride
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Overview
Description
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis), Caucasian snowdrop (Galanthus caucasicus), and red spider lily (Lycoris radiata) . It is primarily known for its role as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This property makes it valuable in the treatment of mild to moderate Alzheimer’s disease and other memory impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galanthamine hydrochloride can be synthesized through various methods. One notable method involves an eleven-step synthesis starting from commercially available materials . This process includes key steps such as the Mitsunobu reaction and intramolecular Heck reaction, leading to the formation of narwedine, an immediate precursor to galanthamine .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. A patented method includes soaking raw fine powder in aqueous alkali solution, followed by supercritical liquid extraction using CO2 . The extracts are then dissolved in aqueous hydrochloric acid, filtered, and subjected to column chromatography for further purification .
Chemical Reactions Analysis
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: It can participate in substitution reactions, such as the Mitsunobu reaction.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include iodinated isovanillin derivatives, 2-cyclohexen-1-ol derivatives, and various oxidizing agents . Conditions often involve elevated temperatures and the use of solvents like THF (tetrahydrofuran) and chloroform .
Major Products
The major products formed from these reactions include narwedine and its derivatives, which are further processed to yield this compound .
Scientific Research Applications
Galantamine is a naturally occurring compound that has garnered attention for its various applications, particularly in treating Alzheimer's disease and other neurological conditions . It is isolated from certain daffodil species and has a multifaceted mechanism of action, making it valuable in several therapeutic contexts .
Alzheimer's Disease
Galantamine is clinically approved for managing Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function . The underlying cause of Alzheimer's is the degeneration of acetylcholine-producing neurons, which leads to cognitive impairment .
Mechanism of Action
- Acetylcholinesterase Inhibition: Galantamine inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the availability of acetylcholine, enhancing neurotransmission .
- Nicotinic Receptor Modulation: Galantamine also acts as an allosteric modulator of nicotinic receptors. This modulation increases the receptors' response to acetylcholine, further enhancing cholinergic function .
Clinical Benefits
Meta-analyses have demonstrated that galantamine provides modest benefits in stabilizing or slowing the decline in cognition, behavior, and overall function in Alzheimer's patients . Long-term treatment with galantamine has shown to reduce mortality and cognitive decline in patients with mild to moderate Alzheimer's disease . A study reported that galantamine, at a dosage of 24 mg/day, was well-tolerated over 36 months, with adverse effects being transient and mild to moderate in intensity .
Dosage
To minimize side effects like nausea and vomiting, a dose-escalation scheme is typically used . The recommended starting dosage is 4 mg twice daily (8 mg/day), which may be increased to 8 mg twice daily (16 mg/day) after a minimum of 4 weeks. After another 4 weeks, the dosage may be further increased to 12 mg twice daily (24 mg/day), depending on clinical benefit and tolerability . The optimal dosage is generally between 16–24 mg/day . If treatment is interrupted for more than three days, the dose should be restarted at the initial level and re-escalated .
New Developments
In December 2023, the FDA approved a New Drug Application (NDA) for ALPHA-1062, a pro-drug of galantamine. In July 2024, the FDA approved benzgalantamine (Zunveyl), previously known as ALPHA-1062, for treating mild-to-moderate Alzheimer's disease .
Organophosphate Poisoning
Galantamine shows potential as an effective treatment for organophosphate poisoning . Organophosphates, found in nerve agents and insecticides, inhibit acetylcholinesterase irreversibly, leading to an accumulation of acetylcholine and severe neurological effects . As a reversible acetylcholinesterase inhibitor, galantamine can prevent the irreversible inhibition caused by organophosphates .
Research supported by the US Army has resulted in a patent application for using galantamine and its derivatives to treat organophosphate poisoning, including nerve agents like soman, sarin, VX, tabun, and Novichok agents . Studies indicate a synergistic interaction between galantamine and atropine, a well-known antidote for nerve agents. Combining galantamine with atropine can reduce the required dose of atropine to protect against the toxicity of soman .
Other Neurological and Psychiatric Applications
Galantamine has been explored for various other applications beyond Alzheimer's disease and organophosphate poisoning .
Vascular Dementia: Galantamine has demonstrated therapeutic efficacy in studies of vascular dementia and Alzheimer's disease with cerebrovascular disease .
Reversal of Anticholinergic Syndrome: Galantamine can reverse scopolamine-induced acute anticholinergic syndrome, characterized by drowsiness, disorientation, and delirium .
Other Psychiatric Disorders: The cognitive effects of galantamine have been studied in psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism .
Synthesis of Galantamine
The clinical significance and limited availability of galantamine from natural sources have driven efforts to develop chemical synthesis methods . Recent progress has been made in the total synthesis of galantamine, focusing on efficient and scalable methods . One notable synthesis, reported in 2022 by Wirth and coworkers, involves a biomimetic approach that requires only six steps from commercially available compounds, with an overall yield of 34% .
Potential Adverse Effects
Mechanism of Action
Galanthamine hydrochloride exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This enhances cholinergic neuron function and signaling, which is crucial for cognitive processes such as memory and learning . Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting acetylcholine’s effects .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors . This dual action enhances its therapeutic efficacy compared to other acetylcholinesterase inhibitors .
Biological Activity
Galanthamine hydrochloride, a natural alkaloid derived from the bulbs of certain plants in the Amaryllidaceae family, is primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor and its therapeutic applications in Alzheimer's disease (AD). This article delves into its biological activities, pharmacological properties, and clinical efficacy, supported by data tables and research findings.
Galanthamine exerts its effects through multiple mechanisms:
- Acetylcholinesterase Inhibition : By inhibiting AChE, galanthamine increases acetylcholine (ACh) levels in the synaptic cleft, enhancing cholinergic neurotransmission. This is particularly beneficial in neurodegenerative conditions like AD where cholinergic signaling is impaired .
- Allosteric Modulation of Nicotinic Receptors : Galanthamine acts as an allosteric potentiator at nicotinic ACh receptors (nAChRs), specifically enhancing receptor response to ACh. This dual action contributes to its cognitive-enhancing effects .
Pharmacokinetics
- Absorption : Galanthamine is rapidly absorbed with an oral bioavailability of 80-100%. Peak plasma concentrations are reached approximately one hour post-administration .
- Half-Life : The elimination half-life is about seven hours, allowing for twice-daily dosing in clinical settings .
Clinical Efficacy
Numerous studies have evaluated the efficacy of galanthamine in patients with mild to moderate AD. Key findings include:
- Cognitive Improvement : In a study involving 2,225 patients, those treated with galanthamine showed significant improvements in cognitive function compared to placebo. The mean treatment effect on cognitive scales was approximately 2.9 to 3.1 points higher in the galantamine group after six months .
- Mortality Rate Reduction : A long-term study indicated that galanthamine treatment was associated with a lower mortality rate (hazard ratio = 0.58) compared to placebo over a two-year period .
Data Table: Clinical Study Outcomes
Outcome Measure | Placebo Group (N=1,021) | Galantamine Group (N=1,024) | Statistical Significance |
---|---|---|---|
Mean MMSE Score Change (6 months) | +0.1 | +3.1 | P < 0.001 |
Mortality Rate | 5.5% | 3.2% | P = 0.011 |
Adverse Events (Any) | 49% | 54% | Not significant |
Serious Adverse Events | 12% | 12.6% | Not significant |
Additional Biological Activities
Beyond its primary role in AD treatment, galanthamine has shown potential in various other biological contexts:
- Neuroprotection : Studies suggest that galanthamine may protect neurons from excitotoxicity by modulating glutamate and GABA levels, indicating a broader neuroprotective profile .
- Cognitive Enhancement in Other Conditions : Research has demonstrated that galanthamine can ameliorate cognitive impairments induced by substances like methamphetamine, suggesting its utility beyond AD .
Case Study 1: Long-Term Efficacy
In a three-year follow-up study of patients with AD receiving galanthamine at a dose of 24 mg/day, cognitive benefits were sustained without significant increases in adverse effects compared to initial phases of treatment. Most adverse events were mild and transient, indicating good long-term tolerability .
Case Study 2: Comparative Effectiveness
In a randomized controlled trial comparing galanthamine with other AChE inhibitors (e.g., donepezil), patients on galanthamine exhibited comparable cognitive improvements but reported fewer gastrointestinal side effects, highlighting its favorable safety profile .
Properties
CAS No. |
5072-47-9 |
---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 |
InChI Key |
USUHXXKCHSBMOS-XPSHAMGMSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Related CAS |
122584-15-0 |
Origin of Product |
United States |
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